Acid-PEG5-mono-methyl ester

Vue d'ensemble

Description

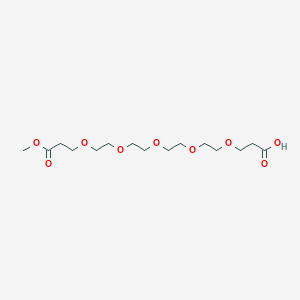

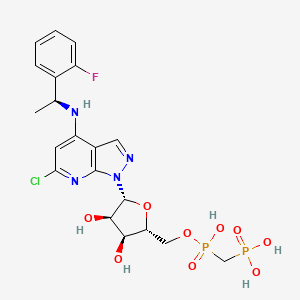

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of Acid-PEG5-mono-methyl ester is C15H28O9 . Its exact mass is 352.17 g/mol and its molecular weight is 352.380 g/mol .Chemical Reactions Analysis

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

The molecular weight of Acid-PEG5-mono-methyl ester is 352.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 19 . The topological polar surface area is 110 Ų .Applications De Recherche Scientifique

Polymer Synthesis and Modification

Acid-PEG5-mono-methyl ester is used in the synthesis of polymers. For example, unsaturated acid esters of polyethylene glycol (PEG) are essential monomers in polymer preparation. They allow for the synthesis of multifunctional polymers through graft copolymerization with other monomers (Chen, Xu, & Li, 2015).

Environmental Monitoring

This compound plays a role in environmental monitoring, specifically in the detection of poly(ethylene glycols) and related mono- and dicarboxylated forms in natural waters. Its presence helps in assessing water contamination levels (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).

Analytical Chemistry Applications

In analytical chemistry, PEG-based compounds, including Acid-PEG5-mono-methyl ester, are utilized. For instance, they are used in gas chromatography for the analysis of various compounds, providing a means to analyze the content and distribution of different chemical components in substances (Li, Yang, Wang, & Tian, 2006).

Drug Delivery Systems

Acid-PEG5-mono-methyl ester is instrumental in drug delivery systems. For example, it is used in the preparation of modified release drug delivery systems, influencing the release rate and bioavailability of the drugs (Panigrahi et al., 2018).

Renewable Polymer Research

It's used in renewable polymer research, particularly in creating polymers from renewable monomers like 2,5-furandicarboxylic acid, thereby contributing to sustainability and environmental conservation efforts (Sousa, Coelho, & Silvestre, 2016).

Nanoparticle and Microparticle Fabrication

The compound aids in the fabrication of functionalized nanoparticles and microparticles, altering the acid-base or electrochemical properties of surfaces and particles. This application is crucial in various fields, including materials science and nanotechnology (Mizrahi et al., 2010).

Enzymatic Studies

Acid-PEG5-mono-methyl ester is also significant in enzymatic studies, such as understanding the enzyme and nonenzyme hydrolyses of the end ester group in PEG esters (Ouchi & Azuma, 1984).

Surface Coating and Protein Adsorption Inhibition

It's used in creating surface coatings which inhibit protein adsorption. This is important in medical device manufacturing and biotechnological applications to prevent unwanted protein interactions (Malmsten & Van Alstine, 1996).

Peptide Acylation Studies

In peptide acylation studies, Acid-PEG5-mono-methyl ester helps in understanding how the block copolymerization of PLA with PEG affects peptide acylation inside degrading polymer microspheres (Lucke et al., 2002).

Parenteral Delivery Research

This compound is investigated for its use in parenteral delivery of certain fatty acid esters without chemical modification, using microemulsion systems (Li, Gao, Hou, & Yu, 2016).

Orientations Futures

Acid-PEG5-mono-methyl ester, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs could be a promising approach for the development of targeted therapy drugs .

Relevant Papers The paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Acid-PEG5-mono-methyl ester in the synthesis of PROTACs . Another paper titled “A Novel Acid‐Degradable PEG Crosslinker for the Fabrication of pH‐Responsive Soft Materials” reports the design and synthesis of a novel acid-degradable polyethylene glycol-based N -hydroxysuccinimide (NHS) ester-activated crosslinker .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG5-mono-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)